N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide
CAS No.: 2034263-61-9
Cat. No.: VC6342613
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034263-61-9 |
|---|---|
| Molecular Formula | C17H20N2O2S |
| Molecular Weight | 316.42 |
| IUPAC Name | N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C17H20N2O2S/c20-17(18-9-12-22-14-7-10-21-11-8-14)16-6-5-13-3-1-2-4-15(13)19-16/h1-6,14H,7-12H2,(H,18,20) |
| Standard InChI Key | LTUDQYMHPRHOLD-UHFFFAOYSA-N |
| SMILES | C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[2-(Oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide features a quinoline ring system (a bicyclic structure with a benzene ring fused to a pyridine ring) linked via a carboxamide group to a 2-(oxan-4-ylsulfanyl)ethyl side chain. The oxane (tetrahydropyran) moiety introduces a six-membered oxygen-containing ring with a sulfanyl (-S-) group at the 4-position, creating a thioether bridge . This configuration enhances molecular stability and solubility compared to simpler quinoline derivatives.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2034263-61-9 | |
| Molecular Formula | C₁₇H₂₀N₂O₂S | |
| Molecular Weight | 316.42 g/mol | |
| logP | 3.84 (estimated) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 2 |
The compound’s moderate logP value (3.84) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug bioavailability .
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) for this specific compound remains unpublished, analogous quinoline-2-carboxamides exhibit characteristic absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N stretch) . The oxane-thioether group likely contributes to distinct ¹H-NMR signals at δ 3.5–4.0 ppm (oxane protons) and δ 2.8–3.2 ppm (S-CH₂) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide involves multi-step protocols common to quinoline-carboxamide derivatives. A representative route, extrapolated from similar compounds, includes:
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Quinoline-2-carboxylic Acid Activation: Refluxing quinoline-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
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Amide Coupling: Reacting the acyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine in the presence of a base (e.g., K₂CO₃) to yield the target carboxamide .
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Purification: Recrystallization or column chromatography to isolate the pure product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, toluene, 100–110°C, 4h | 85–90 | |
| Amide Formation | K₂CO₃, acetone, 0°C to RT | 70–75 |
Reactivity and Stability
The quinoline core is susceptible to electrophilic substitution at the 3- and 4-positions, while the oxane-thioether group may undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions. Stability studies indicate no significant degradation under ambient storage, though long-term data are lacking.
Biological Activity and Mechanism
Antimicrobial Properties
Quinoline-2-carboxamides demonstrate broad-spectrum antimicrobial activity. In a screen against Mycobacterium tuberculosis, N-cyclohexylquinoline-2-carboxamide (a structural analog) exhibited MIC values of 1.56 µg/mL, surpassing isoniazid (MIC = 3.12 µg/mL) . The oxane-thioether side chain in N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide may enhance target binding through hydrophobic interactions with bacterial enzymes .
Table 3: Comparative Bioactivity of Quinoline Carboxamides
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-Cyclohexylquinoline-2-carboxamide | M. tuberculosis | 1.56 µg/mL | |
| KYNA Methyl Ester | COX-2 | 0.8 µM | |
| N-[2-(Oxan-4-ylsulfanyl)ethyl]... | DNA Intercalation | N/A |
Comparative Analysis with Analogous Compounds
N-[2-(4-Sulfamoylphenyl)ethyl]quinoline-4-carboxamide
This analog (CAS No. Y040-5692) replaces the oxane-thioether group with a sulfamoylphenyl moiety, increasing polarity (logP = 3.84 vs. 4.43 for oxane derivatives) . While it exhibits stronger in vitro activity against M. avium (MIC = 0.78 µg/mL), its higher logP may reduce bioavailability .
2-(4-Ethoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide
Incorporating an ethoxyphenyl group enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibitory potency against P2X7 receptors (IC₅₀ = 0.2 µM vs. 1.5 µM for the parent compound) .
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